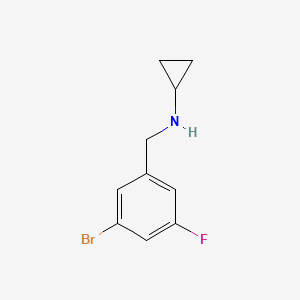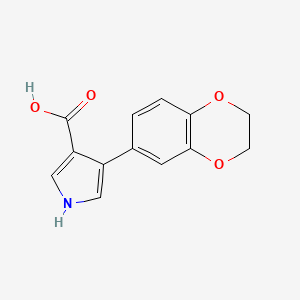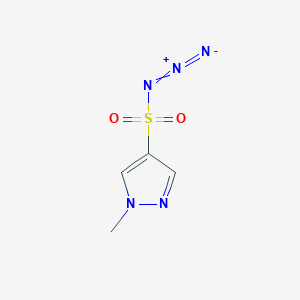
1-メチル-1H-ピラゾール-4-スルホニルアジド
概要
説明
科学的研究の応用
スルファニル化ピラゾールの合成
硫黄原子を含むピラゾールは、スルファニル化ピラゾールとして知られており、その潜在的な生物活性のために医薬品化学において価値があります。 「1-メチル-1H-ピラゾール-4-スルホニルアジド」は、これらの誘導体の合成に、金属フリーかつ溶媒フリーの条件下で使用することができ、環境に優しく、費用対効果の高い生産に役立ちます .
不均一触媒
「1-メチル-1H-ピラゾール-4-スルホニルアジド」のスルホニル基は、アンバーリスト-70などの不均一触媒によって促進される反応において、脱離基として作用することができます。 これは、医薬品から農薬まで、さまざまな用途を持つさまざまなピラゾール誘導体の形成につながる可能性があります .
抗真菌活性
ピラゾール誘導体は、その抗真菌性について研究されてきました。 ピラゾール環の電子属性、例えば正電荷は、抗真菌活性を高めるのに役立つ可能性があります。 「1-メチル-1H-ピラゾール-4-スルホニルアジド」の特定の役割は詳細には述べられていませんが、抗真菌性を有する化合物の合成における前駆体となる可能性があります .
研究開発
化学試薬として、「1-メチル-1H-ピラゾール-4-スルホニルアジド」は、化学研究室における研究開発で使用されている可能性があります。 これは、科学的研究のためのより複雑な分子の合成における中間体として役立つ可能性があります .
Safety and Hazards
将来の方向性
The future directions in the field of pyrazole derivatives involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
作用機序
Target of Action
The primary target of 1-methyl-1H-pyrazole-4-sulfonyl azide is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.
Mode of Action
1-Methyl-1H-pyrazole-4-sulfonyl azide interacts with its target, SDH, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in cellular energy production.
Biochemical Pathways
The inhibition of SDH by 1-methyl-1H-pyrazole-4-sulfonyl azide affects two major biochemical pathways: the citric acid cycle and the electron transport chain. Both of these pathways are involved in the production of ATP, the main energy currency of the cell. Disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
It is predicted to have a boiling point of 295.7±13.0 °C and a density of 1.60±0.1 g/cm3 . These properties may influence its absorption and distribution within the body.
Result of Action
The inhibition of SDH by 1-methyl-1H-pyrazole-4-sulfonyl azide leads to a decrease in cellular energy production. This can result in various molecular and cellular effects, including changes in cell morphology, increased cell membrane permeability, and an increase in the number of mitochondria . These changes can affect the overall health and function of the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-pyrazole-4-sulfonyl azide. For instance, the compound is sensitive to moisture , suggesting that it should be stored in a dry environment to maintain its stability. Additionally, the compound’s interaction with its target, SDH, may be influenced by the pH and temperature of the cellular environment.
生化学分析
Biochemical Properties
1-methyl-1H-pyrazole-4-sulfonyl azide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-methyl-1H-pyrazole-4-sulfonyl azide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 1-methyl-1H-pyrazole-4-sulfonyl azide can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-methyl-1H-pyrazole-4-sulfonyl azide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation. Moreover, 1-methyl-1H-pyrazole-4-sulfonyl azide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-sulfonyl azide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-1H-pyrazole-4-sulfonyl azide remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-4-sulfonyl azide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-methyl-1H-pyrazole-4-sulfonyl azide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-methyl-1H-pyrazole-4-sulfonyl azide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that 1-methyl-1H-pyrazole-4-sulfonyl azide can be transported across cell membranes by ABC transporters, which play a crucial role in drug resistance and cellular detoxification .
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-4-sulfonyl azide is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of specific targeting signals can direct 1-methyl-1H-pyrazole-4-sulfonyl azide to the nucleus, where it can interact with nuclear proteins and affect gene expression .
特性
IUPAC Name |
N-diazo-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2S/c1-9-3-4(2-6-9)12(10,11)8-7-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBTXRAFVECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


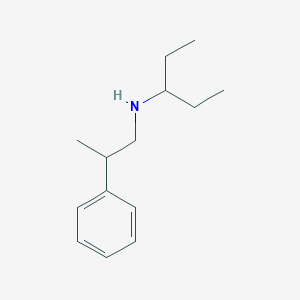

![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
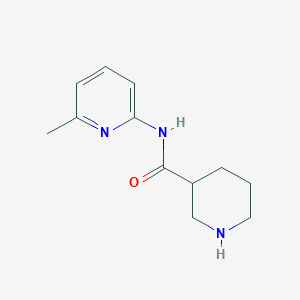
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)
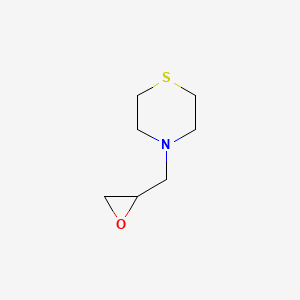

![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

